Cas no 38048-32-7 (Nitrobenzylthioinosine)

Nitrobenzylthioinosine (NBTI) is a nucleoside transporter inhibitor primarily recognized for its role in modulating cellular uptake of nucleosides. Its key advantage lies in its selective inhibition of equilibrative nucleoside transporters (ENTs), particularly ENT1, making it a valuable tool in pharmacological and biochemical research. NBTI's ability to block nucleoside transport enhances the efficacy of nucleoside-based therapeutics by preventing their extrusion from cells. This compound is also utilized in studies exploring adenosine signaling pathways, cancer research, and cardiovascular physiology due to its impact on intracellular nucleoside concentrations. Its well-characterized mechanism and specificity render it a reliable reference inhibitor in experimental settings.
Nitrobenzylthioinosine structure
Nitrobenzylthioinosine structure
Product name:Nitrobenzylthioinosine
CAS No:38048-32-7
MF:C17H17N5O6S
Molecular Weight:419.41178
MDL:MFCD00005745
CID:308387
PubChem ID:24277723

Nitrobenzylthioinosine 化学的及び物理的性質

名前と識別子

    • Inosine,6-S-[(4-nitrophenyl)methyl]-6-thio-
    • S-(4-Nitrobenzyl)-6-thioinosine
    • NBMPR
    • S-(4-Nitrobenzyl)-6-
    • 6-S-[(4-Nitrophenyl)methyl]-6-thioinosine
    • NBTI
    • Nitrobenzylthioinosine
    • A823993
    • C20439
    • 9H-Purine, 6-(((4-nitrophenyl)methyl)thio)-9-beta-D-ribofuranosyl-
    • (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-{[(4-nitrophenyl)methyl]sulfanyl}-9H-purin-9-yl)oxolane-3,4-diol
    • 6-((4-NITROBENZYL)THIO)-9-.BETA.-D-RIBOFURANOSYLPURINE
    • 6-((4-NITROBENZYL)THIO)INOSINE
    • 6-(((4-Nitrophenyl)methyl)thio)-9-beta-D-ribofuranosyl-9H-purine
    • NCGC00162270-01
    • HY-W010936
    • S-4-nitrophenylmethyl-6-thioinosine
    • CS-W011652
    • S6-(4-nitrobenzyl)mercaptopurine riboside
    • 38048-32-7
    • 4-Nitrobenzylthioinosine
    • S-(4-Nitrobenzyl)-6-thioinosine (NBTI, NBMPR)
    • Z2091980692
    • DYCJFJRCWPVDHY-LSCFUAHRSA-N
    • 6-[(4-nitrobenzyl)sulfanyl]-9-(beta-D-ribofuranosyl)-9H-purine
    • 6-[(4-Nitrobenzyl)thio]-9-beta-D-ribofuranosylpurine
    • 6-(p-Nitrobenzylthio)inosine
    • 9H-Purine, 6-[[(4-nitrophenyl)methyl]thio]-9-beta-D-ribofuranosyl-
    • NSC-296962
    • 4-nitrobenzylmercaptopurine ribonucleoside
    • MLS002153144
    • HMS2234I17
    • NCGC00162270-02
    • S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)
    • (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-(4-nitrobenzylthio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
    • (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol
    • NSC 296962
    • NBM
    • UNII-GV1L2DZM2Z
    • (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]tetrahydrofuran-3,4-diol
    • SCHEMBL1321676
    • BRN 1191080
    • S-(P-NITROBENZYL)-6-MERCAPTO-9-.BETA.-D-RIBOFURANOSYLPURINE
    • GV1L2DZM2Z
    • AKOS015912710
    • (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
    • MFCD00005745
    • CHEMBL418509
    • BDBM23617
    • CHEBI:138859
    • NS00030323
    • 6-{[(4-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine
    • 6-((4-Nitrobenzyl)thio)-9-beta-D-ribofuranosylpurine
    • SMR001230641
    • INOSINE, 6-S-((4-NITROPHENYL)METHYL)-6-THIO-
    • AS-74652
    • S6-nitrobenzyl mercaptopurine riboside
    • S-(4-Nitrobenzyl)-6-thioinosine, >=98%, solid
    • EINECS 253-753-4
    • NCGC00162270-05
    • DTXSID2040947
    • Nitrobenzylthioinosine?
    • (2R,3S,4R,5R)-2-(HYDROXYMETHYL)-5-(6-{[(4-NITROPHENYL)METHYL]SULFANYL}PURIN-9-YL)OXOLANE-3,4-DIOL
    • MDL: MFCD00005745
    • インチ: InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13-,14-,17-/m1/s1
    • InChIKey: DYCJFJRCWPVDHY-LSCFUAHRSA-N
    • SMILES: OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3=C2N=CN=C3SCC4=CC=C([N+]([O-])=O)C=C4)O1)O)O

計算された属性

  • 精确分子量: 419.09000
  • 同位素质量: 419.08995445g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 8
  • 重原子数量: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 577
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 157
  • XLogP3: 1.5
  • Surface Charge: 0

じっけんとくせい

  • Color/Form: 未確定
  • 密度みつど: 1.3904 (rough estimate)
  • ゆうかいてん: 187-190 °C (lit.)
  • Refractive Index: 1.6460 (estimate)
  • Solubility: 0.1 M HCl: slightly soluble
  • PSA: 184.64000
  • LogP: 1.16150
  • Solubility: 未確定

Nitrobenzylthioinosine Security Information

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S24/25
  • RTECS号:UO9025000
  • 储存条件:2-8°C

Nitrobenzylthioinosine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S95780-250mg
Nitrobenzylthioinosine
38048-32-7
250mg
¥4016.0 2021-09-07
Chemenu
CM414597-50mg
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
38048-32-7 95%+
50mg
$142 2024-07-17
DC Chemicals
DC42123-250 mg
Nitrobenzylthioinosine
38048-32-7 >98%
250mg
$850.0 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S914654-100mg
S-(4-Nitrobenzyl)-6-thioinosine
38048-32-7 ≥98%
100mg
¥1,692.00 2022-01-14
ChemScence
CS-W011652-50mg
Nitrobenzylthioinosine
38048-32-7 99.21%
50mg
$250.0 2022-04-27
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026430-100mg
Nitrobenzylthioinosine
38048-32-7 98%
100mg
¥2161 2024-05-23
TRC
N493695-250mg
S-(4-Nitrobenzyl)-6-thioinosine
38048-32-7
250mg
$312.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-200117-50 mg
S-(4-Nitrobenzyl)-6-thioinosine (NBTI, NBMPR),
38048-32-7 ≥98%
50mg
¥1,091.00 2023-07-10
S e l l e c k ZHONG GUO
S0838-25mg
S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)
38048-32-7 99.81%
25mg
¥12031.11 2023-09-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S133827-25mg
Nitrobenzylthioinosine
38048-32-7 ≥98%
25mg
¥483.90 2023-09-01

Nitrobenzylthioinosine 関連文献

Nitrobenzylthioinosineに関する追加情報

Nitrobenzylthioinosine (CAS No. 38048-32-7): A Comprehensive Overview

Nitrobenzylthioinosine (NBMPR), with the CAS number 38048-32-7, is a potent and selective adenosine transporter inhibitor that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is known for its ability to modulate adenosine levels in various biological systems, making it a valuable tool in both research and therapeutic applications.

The chemical structure of Nitrobenzylthioinosine consists of a nitrobenzyl group attached to a thioinosine moiety. This unique structure confers the compound with its specific biological activities, particularly its ability to inhibit the equilibrative nucleoside transporter (ENT) family, which is responsible for the cellular uptake of adenosine. By blocking these transporters, Nitrobenzylthioinosine effectively increases extracellular adenosine levels, leading to a range of physiological effects.

Recent studies have highlighted the therapeutic potential of Nitrobenzylthioinosine in various disease models. For instance, research published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that Nitrobenzylthioinosine can significantly reduce inflammation and tissue damage in models of ischemia-reperfusion injury. This is attributed to its ability to enhance adenosine signaling, which has well-documented anti-inflammatory and cytoprotective properties.

In the context of cancer research, Nitrobenzylthioinosine has shown promise as a potential adjunct therapy. A study published in Cancer Research reported that Nitrobenzylthioinosine can potentiate the effects of chemotherapy by increasing intracellular adenosine levels, thereby sensitizing cancer cells to chemotherapeutic agents. This synergistic effect could potentially improve treatment outcomes and reduce the required dosage of chemotherapy drugs, thereby minimizing side effects.

Beyond its therapeutic applications, Nitrobenzylthioinosine is also a valuable research tool for investigating adenosine signaling pathways. Its ability to selectively inhibit ENT transporters allows researchers to study the role of extracellular adenosine in various physiological processes, including neurotransmission, immune responses, and cardiovascular function. For example, a study in the Journal of Neuroscience used Nitrobenzylthioinosine to explore the involvement of adenosine in synaptic plasticity and memory formation.

The safety profile of Nitrobenzylthioinosine has been extensively evaluated in preclinical studies. While it is generally well-tolerated at therapeutic doses, some studies have reported mild side effects such as transient hypotension and bradycardia. These effects are believed to be related to the compound's ability to increase extracellular adenosine levels, which can activate A1 adenosine receptors on vascular smooth muscle cells and cardiomyocytes.

In conclusion, Nitrobenzylthioinosine (CAS No. 38048-32-7) is a versatile compound with significant potential in both research and therapeutic applications. Its unique mechanism of action as an adenosine transporter inhibitor makes it an important tool for studying adenosine signaling pathways and developing novel treatments for various diseases. Ongoing research continues to uncover new insights into the biological activities and therapeutic potential of this compound, solidifying its position as a key player in the field of pharmacology and medicinal chemistry.

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